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Introduction

Indalpine (Upsténe) was one of the first selective serotonin reuptake inhibitors (SSRIS) to be
marketed for the treatment of depression.[1] Developed by Pharmuka Laboratories, it was
introduced in France in 1983 but was withdrawn from the market in 1985 due to reports of
toxicity.[1] This technical guide provides an in-depth overview of the available early clinical trial
data for Indalpine, focusing on its efficacy, safety, and pharmacokinetic profile. Due to the age
of the cited studies, full quantitative datasets from the primary clinical trials are not readily
available in the public domain. The following information has been synthesized from accessible
abstracts and secondary sources.

Core Efficacy Data

Early clinical trials of Indalpine evaluated its antidepressant efficacy against both placebo and
an active comparator, mianserin. The primary measure of efficacy in these studies was the
Hamilton Depression Rating Scale (HDRS) and the Hamilton Anxiety Rating Scale (HARS).

Table 1: Indalpine vs. Placebo in Depressed Inpatients
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Parameter

Indalpine

Placebo Significance

Number of Patients

Not Reported

Not Reported

Total Study Population

35 female inpatients

Primary Efficacy

Superior to placebo

p < 0.05 (from day 3)

Endpoint on all criteria

Hamilton Depression Significant Reported as
Less Improvement o

Scale Improvement significant

Hamilton Anxiety Significant Reported as
Less Improvement o

Scale Improvement significant

Clinician's Vectorial Significant Reported as

i Less Improvement o
Ratings Improvement significant

Data synthesized from Gisselmann A. (1984). [Activity and acceptability of indalpine in a
double-blind study versus placebo]. L'Encephale, 10(5), 231-4.[2]

Table 2: Indalpine vs. Mianserin in Depressed Outpatients

Parameter

Indalpine (150
mgl/day)

Mianserin (60 L
Significance
mgl/day)

Number of Patients
(Completed)

Not Reported (Total
N=52 completed)

Not Reported (Total
N=52 completed)

Total Study Population

65 depressed out-

patients

Antidepressant Effect
(4 weeks)

No significant

difference

No significant o
) Not significant
difference

Antidepressant Effect

(first 2 weeks)

Less improvement

Significantly greater o
. Significant
improvement

Data synthesized from an unnamed 1985 study published in the British Journal of Psychiatry,

as referenced in secondary sources.
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Safety and Tolerability

The safety profile of Indalpine was assessed in its early clinical trials, with some adverse

effects being noted.

Table 3: Reported Adverse Events in Indalpine Clinical Trials

Comparator

Adverse Event Indalpine (Placebo/Mianserin  Incidence/Details
)

Leucopenia 1 patient Mianserin group Mild case reported.

Sedation (drowsiness,

clumsiness, etc.)

Less frequent

Mianserin group

More side effects of
sedation reported in

the mianserin group.

Ejaculatory

Dysfunction

Reported

Placebo group

Spontaneously
reported by 67% of 12
healthy male
volunteers in a

separate study.

Mild Sedative-like
Effects

Reported

Placebo group

Subjectively reported
soon after starting
treatment (50 mg/d),
which were abolished
after two weeks of
maintenance (150
mg/d) in healthy

volunteers.

Cardiovascular and
Cholinergic Effects

Good acceptability

Placebo group

Acceptability was
found to be good at
these levels in the
placebo-controlled
trial.[2]

Pharmacokinetic Profile
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A study in healthy volunteers provided key pharmacokinetic parameters for Indalpine following
a single oral administration.

Table 4: Pharmacokinetic Parameters of Indalpine in Healthy Volunteers (Single 100 mg Oral

Dose)
Parameter Value
Tmax (Time to Peak Plasma Concentration) 2.1 hours
t1/2 (Elimination Half-life) 10.4 hours
Mean Absorption t1/2 0.8 hours
Vda (Apparent Volume of Distribution) 878 L
Mean Clearance 58 L/h
Mean Plasma Concentration (chronic admin. 116 ng/mL (Indalpine), 43 ng/mL (Metabolite
50mg t.i.d.) PK)

Experimental Protocols
Indalpine vs. Placebo Study (Gisselmann, 1984)

Study Design: A double-blind, randomized, placebo-controlled trial.[2]

Patient Population: 35 depressed female inpatients.[2]

Treatment Arms:

o Indalpine

o Placebo (daily infusions of isotonic sodium chloride-dextrose solution, with possible
adjunction of a benzodiazepine and availability of placebo tablets upon request).[2]

Efficacy Measures:
o Hamilton Depression Rating Scale (HDRS)

o Hamilton Anxiety Rating Scale (HARS)
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o Clinician's vectorial ratings.[2]

o Key Findings: Indalpine was significantly superior to placebo on all efficacy measures, with
a rapid onset of action observed as early as the third day of treatment.[2]

Indalpine vs. Mianserin Study (British Journal of
Psychiatry, 1985)

» Study Design: A double-blind, outpatient trial.
o Patient Population: 65 depressed outpatients, of whom 52 completed the 4-week trial.
e Treatment Arms:
o Indalpine (150 mg per day)
o Mianserin (60 mg per day)
e Duration: 4 weeks.

o Key Findings: No significant difference in antidepressant effect was observed between the
two drugs at the end of the four weeks. However, in the first two weeks, the improvement in
the mianserin-treated group was significantly greater than that in the indalpine group.

Mechanism of Action: Serotonin Reuptake Inhibition

Indalpine functions as a selective serotonin reuptake inhibitor (SSRI).[1] Its therapeutic effect
in depression is attributed to its ability to block the serotonin transporter (SERT) protein on the
presynaptic neuron. This inhibition leads to an increased concentration of serotonin in the
synaptic cleft, thereby enhancing serotonergic neurotransmission.

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://pubmed.ncbi.nlm.nih.gov/6151492/
https://www.benchchem.com/product/b1671821?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/6151492/
https://www.benchchem.com/product/b1671821?utm_src=pdf-body
https://www.benchchem.com/product/b1671821?utm_src=pdf-body
https://www.benchchem.com/product/b1671821?utm_src=pdf-body
https://www.benchchem.com/product/b1671821?utm_src=pdf-body
https://www.cambridge.org/core/journals/the-british-journal-of-psychiatry/article/abs/antidepressant-effects-of-5ht-uptake-inhibitors/CCAB6D2DDFB5D35FFAB9EAEF1740E13D
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1671821?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Presynaptic Neuron

Indalpine
Inhibits
1

Serotonin Transporter (SERT)
Serotonin Vesicles
A

Release

Synaptic Cleft Postsynaptic Neuron

i Activates ;
Serotonin (5-HT) Binds to Serotonin Receptors Propagatlo_n of
Neuronal Signal

Click to download full resolution via product page
Caption: Mechanism of action of Indalpine as a selective serotonin reuptake inhibitor.

Experimental Workflow

The early clinical trials of Indalpine followed a standard workflow for assessing the efficacy and
safety of a new antidepressant medication.
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Caption: Generalized workflow for early clinical trials of Indalpine.
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Conclusion

The early clinical trial data for Indalpine suggest that it was an effective antidepressant with a
rapid onset of action compared to placebo.[2] Its efficacy was comparable to the active
comparator mianserin after four weeks of treatment. The side effect profile appeared distinct
from older antidepressants, with a notable incidence of ejaculatory dysfunction. The
pharmacokinetic data indicate a relatively short half-life. Despite its promising initial results,
reports of toxicity led to its withdrawal from the market, halting further clinical development.
This historical data provides valuable context for the development of subsequent generations
of SSRIs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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